

Tovorafenib dosing regimen 420 mg/m² once weekly

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Compound Focus: Tovorafenib

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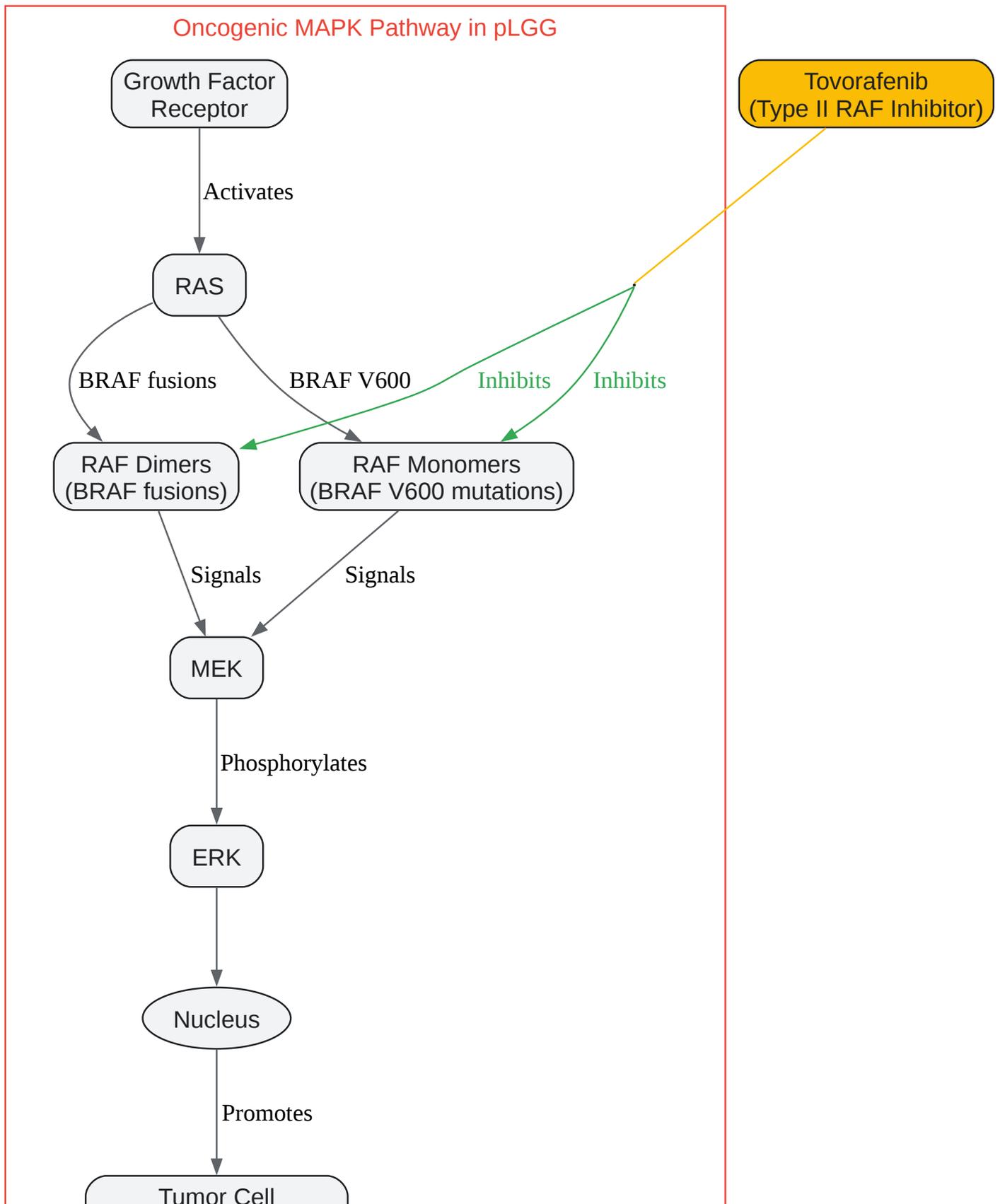
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Tovorafenib Mechanism of Action

Tovorafenib is an oral, selective, central nervous system (CNS)-penetrant, **type II RAF kinase inhibitor** [1] [2]. Its mechanism differentiates it from type I RAF inhibitors:

- **Targets RAF kinases:** It inhibits monomeric and dimeric BRAF and CRAF, targeting both BRAF V600 mutations and BRAF fusions/rearrangements without causing paradoxical MAPK pathway activation [3] [2] [4].
- **Activity against BRAF fusions:** This is a key differentiator, as type I RAF inhibitors are not indicated for tumors with BRAF fusions [3] [4].

The diagram below illustrates the targeted signaling pathway and drug mechanism.



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Clinical Trial Protocol: FIREFLY-1 Study Design

The 420 mg/m² weekly regimen was validated in the global, open-label, Phase 2 FIREFLY-1 trial (NCT04775485), the largest clinical trial in BRAF-altered relapsed/refractory pediatric low-grade glioma (pLGG) to date [5] [2].

Key Eligibility Criteria

- **Patients:** Aged 6 months to 25 years with relapsed or progressive pLGG [5] [2].
- **Molecular Alteration:** Presence of a known activating BRAF alteration (fusion, rearrangement, or V600 mutation), confirmed via FISH, IHC, or NGS [3] [5].
- **Prior Therapy:** Required at least one prior systemic therapy line with documented radiographic progression [5] [2].
- **Exclusion:** Tumors with additional activating molecular alterations (e.g., IDH1/2, FGFR mutations) or known/suspected diagnosis of neurofibromatosis type 1 (NF1) [5] [2].

Dosing and Treatment Schedule

- **Formulation:** Administered orally as immediate-release tablets or oral suspension [6] [2].
- **Dose:** 420 mg/m² based on body surface area (BSA) once weekly [5] [2].
- **Maximum Dose:** Capped at 600 mg [5] [2].
- **Cycle Length:** 28-day cycles [3].
- **Treatment Duration:** Continued for at least 26 cycles (~24 months) or until disease progression or unacceptable toxicity [1] [3].

Efficacy Assessment Protocols

- **Primary Endpoint:** Overall Response Rate (ORR) based on RANO-HGG criteria [5] [2].

- **Key Secondary Endpoints:**
 - ORR based on **RAPNO-LGG criteria** (includes minor responses) [5] [2].
 - Duration of Response (DOR) [5] [2].
 - Time to Response (TTR) [5] [2].
 - Clinical Benefit Rate (CBR) [5].
 - Safety and tolerability [2].
- **Assessment Method:** Blinded Independent Central Review (BICR) [2].

Clinical Efficacy and Safety Data

The FIREFLY-1 trial demonstrated robust and clinically meaningful efficacy with the 420 mg/m² weekly dosing [2].

Efficacy Parameter	RANO-HGG Criteria (Primary Endpoint)	RAPNO-LGG Criteria (Key Secondary Endpoint)
Overall Response Rate (ORR)	67% [2]	51% [6] [3] [2]
Median Duration of Response (DOR)	16.6 months [1] [2]	13.8 months [1] [6] [3]
Median Time to Response (TTR)	3.0 months [2]	5.3 months [6] [3]

Safety Profile

Tovorafenib's safety profile was manageable, with most adverse events being low-grade [1] [2]. The table below summarizes common and notable adverse reactions.

Adverse Reaction	Incidence (All Grades)	Incidence (Grade ≥3)
Hair Color Changes	76% [1] [2]	-
Elevated Creatine Phosphokinase	56% [1] [2]	12% [1] [2]

Adverse Reaction	Incidence (All Grades)	Incidence (Grade ≥ 3)
Anemia	49% [1] [2]	10% [1] [2]
Rash	$\geq 30\%$ (Common) [5]	-
Fatigue	$\geq 30\%$ (Common) [5]	-
Vomiting	$\geq 30\%$ (Common) [5]	-

Updated Dosing and Administration Guidelines

The approved 380 mg/m² weekly dose is administered based on Body Surface Area (BSA) using either tablets or oral suspension [6] [7]. The following tables provide detailed dosing guidance.

Tablets (for BSA ≥ 0.9 m²)

BSA Range	Recommended Dosage
0.90 m ² to 1.12 m ²	400 mg once weekly
1.13 m ² to 1.39 m ²	500 mg once weekly
≥ 1.40 m ²	600 mg once weekly

Oral Suspension (for BSA 0.3 m² to 0.89 m²)

BSA Range	Recommended Dosage
0.30 m ² to 0.35 m ²	125 mg once weekly
0.36 m ² to 0.42 m ²	150 mg once weekly
0.43 m ² to 0.48 m ²	175 mg once weekly
0.49 m ² to 0.54 m ²	200 mg once weekly

BSA Range	Recommended Dosage
0.55 m ² to 0.63 m ²	225 mg once weekly
0.64 m ² to 0.77 m ²	275 mg once weekly
0.78 m ² to 0.83 m ²	300 mg once weekly
0.84 m ² to 0.89 m ²	350 mg once weekly

Critical Administration Notes

- **Missed Dose:** If missed by ≤ 3 days, take immediately and resume regular schedule. If missed by > 3 days, skip the dose and resume the next scheduled dose [6] [7].
- **Vomiting:** If vomiting occurs immediately after administration, the dose should be repeated [6] [7].
- **Oral Suspension:** Must be administered immediately (within 15 minutes) after reconstitution [6] [7].

Pharmacological Properties

Understanding **tovorafenib**'s pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for protocol development.

Parameter	Value (Mean)
Steady-State Cmax	6.9 $\mu\text{g/mL}$ (23% CV) [8]
Steady-State AUC	508 $\mu\text{g}\cdot\text{h/mL}$ (31% CV) [8]
Time to Cmax (Tmax)	3 hours [8]
Terminal Half-Life	~ 56 hours (33% CV) [8]
Apparent Clearance	0.7 L/h/m ² (31% CV) [8]
Protein Binding	97.5% (in vitro) [8]
Primary Metabolizing Enzymes	Aldehyde oxidase and CYP2C8 [8]

Key Exposure-Response Relationships

- **Efficacy:** No clinically significant exposure-response relationship for ORR was observed over the dosage range of 290 to 476 mg/m² [3] [8].
- **Safety:** Higher **tovorafenib** exposure is associated with an increased risk of skin rash, elevated liver enzymes, and elevated creatine phosphokinase [3] [8].
- **Growth:** Higher exposure is associated with a reduction in growth velocity in pediatric patients, a key factor in the dose reduction from 420 mg/m² to 380 mg/m² [3] [8].

Future Directions and Ongoing Research

Research with **tovorafenib** is ongoing. The phase 3 **LOGGIC/FIREFLY-2 trial** (NCT05566795) is currently evaluating **tovorafenib** (at the 420 mg/m² weekly dose) versus standard-of-care chemotherapy in pediatric and young adult patients with *newly diagnosed* pLGG harboring an activating RAF alteration [4]. This frontline, randomized trial may establish a new standard of care.

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